molecular formula C15H15ClO2S B7468511 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene

2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene

Cat. No.: B7468511
M. Wt: 294.8 g/mol
InChI Key: NFUPHNUUNRFPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene is an organic compound with a complex structure that includes a chlorophenyl group, a methylsulfonyl group, and a dimethylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene typically involves the reaction of 4-chlorobenzyl chloride with 1,4-dimethylbenzene in the presence of a sulfonylating agent. Common sulfonylating agents include sulfonyl chlorides and sulfonic acids. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenyl methyl sulfone: Similar structure but lacks the dimethylbenzene core.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a chlorophenyl group.

Uniqueness

2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chlorophenyl and methylsulfonyl groups allows for diverse chemical modifications and applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO2S/c1-11-3-4-12(2)15(9-11)19(17,18)10-13-5-7-14(16)8-6-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUPHNUUNRFPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.